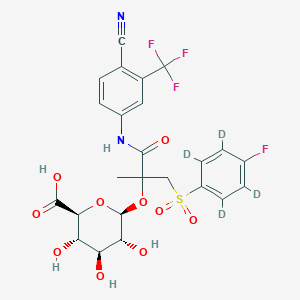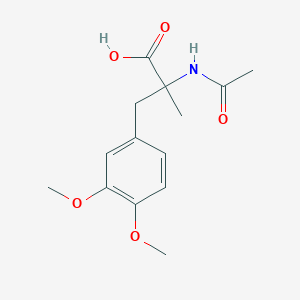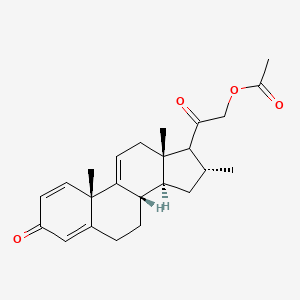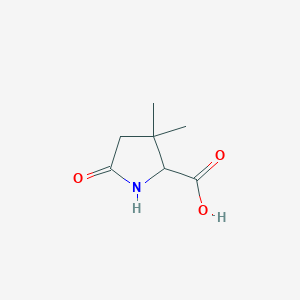
3β,5α-Tetrahydronorethisterone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of steroids, including "3β,5α-Tetrahydronorethisterone-d5," often involves multi-step organic reactions that selectively modify the steroid nucleus to introduce or alter specific functional groups. A study by Jez and Penning (1998) illustrates the engineering of enzyme activity to modify steroid structures, demonstrating the biochemical synthesis pathways that could be relevant for creating specific derivatives like "3β,5α-Tetrahydronorethisterone-d5" through enzymatic reactions (Jez & Penning, 1998).
Molecular Structure Analysis
Understanding the molecular structure of "3β,5α-Tetrahydronorethisterone-d5" involves analyzing its stereochemistry, functional groups, and conformational properties. Research on similar steroid compounds, like the work by Rhéaume et al. (1991), elucidates the role of specific enzymes in the structural transformation of steroids, which is crucial for comprehending the structure and function of "3β,5α-Tetrahydronorethisterone-d5" (Rhéaume et al., 1991).
Chemical Reactions and Properties
Steroids undergo various chemical reactions that define their biological roles and therapeutic potential. The alteration of steroid structures, such as hydroxylation, reduction, and isomerization, significantly impacts their physiological effects. Studies on the enzymatic activity that modifies steroids provide insights into the chemical reactions "3β,5α-Tetrahydronorethisterone-d5" may undergo and its resulting properties, as highlighted by the work on steroid enzymes (Luu-The et al., 1992).
Physical Properties Analysis
The physical properties of "3β,5α-Tetrahydronorethisterone-d5," such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are critical for its biological function, interaction with biomolecules, and potential pharmaceutical applications. While specific studies on "3β,5α-Tetrahydronorethisterone-d5" may not be readily available, general principles of steroid chemistry and physical chemistry apply.
Chemical Properties Analysis
The chemical properties of steroids, including reactivity, stability, and interaction with biological molecules, are fundamental to their biological roles. The study of enzyme-mediated reactions, as seen in the work of Ota et al. (2014), provides a framework for understanding how "3β,5α-Tetrahydronorethisterone-d5" might interact within biological systems and its potential for therapeutic use (Ota et al., 2014).
Aplicaciones Científicas De Investigación
Role in Congenital Adrenal Hyperplasia
Congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase type 2 deficiency is a rare form of CAH, characterized by impaired steroid synthesis in the gonads and adrenal glands, leading to elevated dehydroepiandrosterone concentrations. This condition, caused by mutations in the HSD3B2 gene, presents with a spectrum of symptoms ranging from salt-wasting crises to ambiguous genitalia in males and mild or no virilization in females. Diagnosis is confirmed through molecular genetic testing, and treatment involves rehydration, correction of hypoglycemia, and steroid replacement therapy (Al Alawi, Nordenström, & Falhammar, 2019).
Androgen Regulation in Brain Function
The metabolite of dihydrotestosterone, 5α-androstane-3β,17β-diol, has been identified as an important modulator of the stress response mediated by the hypothalamo-pituitary-adrenal axis. Its actions are mediated by estrogen receptors rather than androgen receptors, suggesting a novel pathway for androgen regulation in the brain, particularly in stress responses and neural protection (Handa, Pak, Kudwa, Lund, & Hinds, 2008).
Neuroactive Steroid Hormones and Emotion
3α,5α-THP, a metabolite of progesterone, influences cellular functions and behavioral processes involved in emotion, affect, motivation, and reward through non-traditional targets like GABA, glutamate, and dopamine receptors in the ventral tegmental area. These findings extend the understanding of progestogens beyond their pro-gestational processes, highlighting their relevance in affective and social behaviors, and their potential connections to stress regulation and neuropsychiatric disorders (Frye, Paris, Walf, & Rusconi, 2011).
5α-Reductases in Human Physiology
5α-Reductases play a crucial role in converting steroids into their 5α-dihydro-derivatives, which then act as substrates for enzymes that produce neuroactive steroid hormones. These hormones modulate a wide range of physiological functions including sexual differentiation, neuroprotection, and stress response. The expression and function of 5α-reductases in various tissues, including the CNS, underscore their importance beyond sexual differentiation and suggest a broader impact on human physiology (Traish, 2012).
Steroid 5α-Reductase Type 2 Deficiency
Steroid 5α-reductase type 2 deficiency leads to impaired conversion of testosterone to dihydrotestosterone, affecting sexual differentiation in individuals with a 46,XY karyotype. This condition presents a wide range of phenotypes and is diagnosed through biochemical and molecular studies. Understanding the clinical management of this disorder is crucial for making informed decisions regarding gender assignment and treatment, emphasizing the need for early diagnosis and intervention (Cheon, 2010).
Direcciones Futuras
The future directions of “3β,5α-Tetrahydronorethisterone-d5” research could involve further exploration of its synthesis pathways, understanding its interactions within biological systems, and its potential for therapeutic use. Additionally, its role as an impurity of Norethindrone and its impact on the efficacy and safety of this oral contraceptive could be an area of interest .
Propiedades
Número CAS |
122605-89-4 |
|---|---|
Nombre del producto |
3β,5α-Tetrahydronorethisterone-d5 |
Fórmula molecular |
C₂₀H₂₅D₅O₂ |
Peso molecular |
307.48 |
Sinónimos |
(3β,5α,17α)-19-Norpregn-20-yne-3,17-diol; 19-Nor-5α,17α-pregn-20-yne-3β,17-diol-d5; 17α-Ethynyl-5α-estrane-3α,17β-diol-d5; 17α-Ethynyl-5α-oestrane-3β,17β-diol-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)


![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

